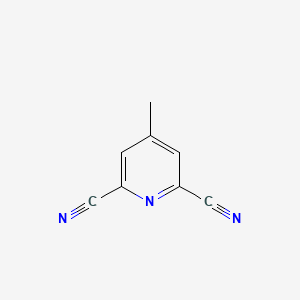

2,6-Dicyano-4-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyridine-2,6-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c1-6-2-7(4-9)11-8(3-6)5-10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIJBVDRYHKNDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396507 | |

| Record name | 2,6-DICYANO-4-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21635-92-7 | |

| Record name | 4-Methyl-2,6-pyridinedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21635-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-DICYANO-4-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dicyano 4 Methylpyridine and Its Derivatives

Multi-Component Reaction Strategies for Pyridine (B92270) Core Construction

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. These reactions are advantageous for their atom economy, reduced number of purification steps, and the ability to generate complex molecules from simple starting materials.

Hantzsch-Type Condensation Approaches

The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a classic multi-component reaction. wikipedia.org It traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org This method has been adapted for the synthesis of various pyridine derivatives.

While the classic Hantzsch synthesis is widely recognized, its direct application for producing 2,6-dicyano-4-methylpyridine is not the most common route. However, modifications and variations of the Hantzsch condensation are employed to create substituted pyridines. For instance, the reaction can be carried out in aqueous micelles to improve yields and reaction times. organic-chemistry.org

A notable variation involves a three-component cyclocondensation of an acetoacetic ester, an aldehyde, and ammonia, which initially yields a 1,4-dihydropyridine. nih.gov Subsequent oxidation is necessary to achieve the aromatic pyridine ring. nih.gov The driving force for this final aromatization step is the gain in resonance stability. wikipedia.org

| Reactants | Catalyst/Conditions | Product | Reference |

| Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | Typically reflux in alcohol | 1,4-Dihydropyridine | wikipedia.orgorganic-chemistry.org |

| Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | p-Toluenesulfonic acid (PTSA), Ultrasonic irradiation in aqueous SDS | 1,4-Dihydropyridine (96% yield) | wikipedia.org |

| (m- and p)-methoxybenzaldehyde, Methyl-3-aminocrotonate (2 equiv.) | Reflux in isopropanol | Corresponding 1,4-dihydropyridines | nih.gov |

Knoevenagel Condensation and Subsequent Cyclization

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by a dehydration reaction. wikipedia.orgsigmaaldrich.com This reaction is fundamental in the synthesis of various heterocyclic compounds, including pyridines. The active hydrogen component typically has electron-withdrawing groups (Z) such as -CO₂R, -COR, -CHO, -CN, or -NO₂ which facilitate deprotonation. wikipedia.orgsigmaaldrich.com

In the context of pyridine synthesis, the Knoevenagel condensation can be a key step. For example, the reaction between an aldehyde or ketone and a compound like malononitrile (B47326) (which has a highly active methylene group) in the presence of a weak base catalyst leads to the formation of an α,β-unsaturated dinitrile. wikipedia.org This intermediate can then undergo cyclization to form the pyridine ring. The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, often leading to decarboxylation. wikipedia.orgorganic-chemistry.org

| Carbonyl Compound | Active Methylene Compound | Catalyst/Conditions | Intermediate/Product | Reference |

| Aldehyde/Ketone | Compound with Z-CH₂-Z' (e.g., malononitrile) | Weakly basic amine (e.g., piperidine) | α,β-unsaturated ketone (enone) | wikipedia.org |

| Aldehyde | Malonic acid | Pyridine (Doebner modification) | α,β-unsaturated carboxylic acid (with decarboxylation) | wikipedia.orgorganic-chemistry.org |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine in ethanol (B145695) | Enone (charge transfer complex) | wikipedia.org |

Four-Component Protocols for Polysubstituted Pyridines

Four-component reactions offer an even higher degree of molecular complexity generation in a single step. These reactions have been developed for the efficient synthesis of highly substituted pyridines. researchgate.netacs.org An example is the one-pot, four-component reaction of an aldehyde, malononitrile, ammonium acetate, and a phenol (B47542) derivative under microwave irradiation to afford pyridine derivatives in high yields. acs.org This approach is noted for its eco-friendliness, short reaction times, and ease of workup. acs.org

Another four-component strategy involves the reaction of pyridinium (B92312) salts, substituted β-nitrostyrenes, and ammonium acetate in acetic acid, providing a divergent route to various 2,4,6-trisubstituted pyridines. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Conditions | Product | Reference |

| 2-Formylphenyl 4-methylbenzenesulfonate | Malononitrile | Ammonium acetate | Phenol derivative | Microwave irradiation in water/ethanol | Substituted pyridine | acs.org |

| Pyridinium salt | Substituted β-nitrostyrene | Ammonium acetate | - | Acetic acid | 2,4,6-Trisubstituted pyridine | researchgate.net |

One-Pot Methodologies and Microwave-Assisted Syntheses

One-pot syntheses, often enhanced by microwave irradiation, have become a cornerstone of modern synthetic chemistry due to their efficiency and reduced environmental impact. acs.orgtandfonline.com These methods combine multiple reaction steps in a single vessel, avoiding the need for isolation and purification of intermediates.

The synthesis of polysubstituted pyridines can be achieved through a one-pot, three-component cyclocondensation process, which is a modification of the Bohlmann-Rahtz reaction. core.ac.uk This involves combining a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk Microwave irradiation can significantly accelerate these reactions, often reducing reaction times from hours to minutes and improving yields. acs.orgcore.ac.uk For instance, the synthesis of dicyanomethylene derivatives of certain heterocyclic systems has been achieved in a one-pot, three-component reaction under solvent-free microwave conditions. semanticscholar.org

| Reaction Type | Reactants | Conditions | Advantages | Reference |

| Modified Bohlmann-Rahtz | 1,3-Dicarbonyl compound, Ammonia, Alkynone | One-pot, catalyst-free | Good yield, regiocontrol | core.ac.uk |

| Four-component reaction | Aldehyde, Malononitrile, Ammonium acetate, Phenol | Microwave irradiation | High yield (94-98%), short reaction time (6-13 min), eco-friendly | acs.org |

| Three-component condensation | Ninhydrin, Phenylenediamines, Malononitrile | Solvent-free, microwave irradiation | Rapid reaction, excellent yields | semanticscholar.org |

Transition Metal-Catalyzed Cycloaddition Reactions

Transition metal catalysis provides powerful tools for the construction of complex cyclic systems. Cycloaddition reactions, in particular, are highly atom-economical and can lead to the formation of multiple bonds in a single step.

Cobalt-Mediated [2+2+2] Cycloaddition of Alkynes and Nitriles

The cobalt-mediated [2+2+2] cycloaddition reaction is a versatile method for synthesizing substituted pyridines. uoi.grclockss.org In this reaction, a cobalt complex, such as dicarbonyl(η⁵-cyclopentadienyl)cobalt(I) (CpCo(CO)₂), catalyzes the cocyclization of two alkyne molecules with a nitrile to form a pyridine ring. uoi.gr This method is highly effective and can be used to construct a wide variety of pyridine and other heterocyclic structures. uoi.gr

The reaction exhibits remarkable chemo-, regio-, and stereoselectivity. uoi.gr The use of trimethylsilyl (B98337) groups as controlling elements can further enhance this selectivity. uoi.gr This methodology has been applied to the synthesis of complex molecules, including natural products and theoretically interesting compounds. uoi.gr The [2+2+2] cycloaddition of α,ω-diynes with 2-cyanopyridine (B140075) derivatives, for example, is a reliable route to 2,2'-bipyridines. clockss.org

| Alkyne Component(s) | Nitrile Component | Catalyst | Product | Key Features | Reference |

| Two alkyne units | Nitrile | CpCo(CO)₂ | Substituted Pyridine | High chemo-, regio-, and stereoselectivity | uoi.gr |

| α,ω-Diyne | 2-Cyanopyridine derivative | [Cp*Ru(MeCN)₃]PF₆ | 2,2'-Bipyridine | Reliable for bipyridine synthesis | clockss.org |

| 6-Heptynenitrile derivative | 2-(2-Trimethylsilylethyneyl)pyridine derivative | CpCo(CO)₂ | Mixture of 2,2'- and 2,3'-bipyridines | Regioselectivity can be influenced by additives like PPh₃ | clockss.org |

Skeletal Editing and Rearrangement Approaches

Skeletal editing has become a transformative strategy for modifying the core structure of molecules, allowing for the conversion of one heterocyclic system to another. This approach is particularly valuable for accessing novel pyridine derivatives that are difficult to synthesize by traditional methods.

Pyrimidine (B1678525) to Pyridine Ring Transformations (C-N to C-C Atom Swap)

A significant advancement in skeletal editing is the conversion of pyrimidines to pyridines via a two-atom swap, specifically a C-N to C-C atom exchange. chinesechemsoc.orgchinesechemsoc.org This transformation is typically achieved in a one-pot, two-step process. chinesechemsoc.org Initially, the pyrimidine ring is activated with triflic anhydride (B1165640) (Tf₂O). chinesechemsoc.org This is followed by a nucleophilic addition and a subsequent Dimroth rearrangement to yield the pyridine product. chinesechemsoc.orgchinesechemsoc.org This method proceeds under mild conditions and has a broad substrate scope, making it applicable for the late-stage functionalization of complex molecules. chinesechemsoc.orgchinesechemsoc.org The key to this transformation is the activation of the pyrimidine ring, which facilitates the nucleophilic attack and subsequent ring rearrangement. chinesechemsoc.org

Dimroth Rearrangement in Pyridine Synthesis

The Dimroth rearrangement is a well-established reaction in heterocyclic chemistry and plays a crucial role in the synthesis of pyridines from other nitrogen-containing heterocycles. wikipedia.orgresearchgate.net This rearrangement involves the interchange of endocyclic and exocyclic nitrogen atoms and typically proceeds through a ring-opening and ring-closing sequence. wikipedia.orgresearchgate.net

In the context of pyrimidine to pyridine conversion, the Dimroth rearrangement is the final key step after the initial nucleophilic addition to the activated pyrimidine ring. chinesechemsoc.orgchinesechemsoc.org The mechanism involves the opening of the pyrimidine ring to form an intermediate, followed by bond rotation and subsequent ring closure to form the more thermodynamically stable pyridine ring. researchgate.net The efficiency and direction of the Dimroth rearrangement can be influenced by reaction conditions, as well as electronic and steric factors within the reacting molecule. researchgate.net This rearrangement has also been observed in the synthesis of fused pyridine systems, such as chinesechemsoc.orgCurrent time information in Bangalore, IN.rsc.orgtriazolo[1,5-c]pyrimidines. beilstein-journals.orgnih.gov

Table 2: Key Features of Pyrimidine to Pyridine Skeletal Editing

| Feature | Description | Reference |

| Transformation | C-N to C-C atom swap | chinesechemsoc.orgchinesechemsoc.org |

| Process | One-pot, two-step | chinesechemsoc.org |

| Activation Step | Use of Triflic Anhydride (Tf₂O) | chinesechemsoc.org |

| Key Rearrangement | Dimroth Rearrangement | chinesechemsoc.orgchinesechemsoc.orgresearchgate.net |

| Conditions | Mild | chinesechemsoc.org |

| Applicability | Broad substrate scope, late-stage functionalization | chinesechemsoc.orgchinesechemsoc.org |

Modification and Functionalization of the Pyridine Ring

The functionalization of a pre-existing pyridine ring is a common strategy for synthesizing a diverse range of derivatives. This includes the transformation of existing substituents, such as cyano groups, and the introduction of new functional moieties.

Transformations of Cyano Groups and Pendent Substituents

The cyano groups in 2,6-dicyanopyridine derivatives are versatile handles for further chemical modifications. nih.govacs.org These groups can be transformed into a variety of other functional groups, allowing for the synthesis of a wide array of substituted pyridines. nih.govacs.org For instance, the reaction of 2,6-dicyano-4-pyrone with hydroxylamine (B1172632) selectively occurs at the cyano groups, leading to the formation of amidoximes without opening the pyrone ring. nih.govacs.org These amidoximes can then be further reacted to form oxadiazole-containing pyrones. nih.govacs.org

Similarly, the reaction of 2,6-dicyano-4-pyrone with sodium azide (B81097) in the presence of a catalyst selectively converts the cyano groups to tetrazole moieties. nih.gov The resulting 2,6-bis(tetrazolyl)-4-pyrone can then be converted to the corresponding 2,6-bis(tetrazolyl)pyridine (B13979607) by reaction with ammonia. nih.gov These transformations highlight the utility of the cyano group as a precursor to various heterocyclic systems. nih.govacs.org

Introduction of Azido (B1232118) and Amino Moieties

The introduction of azido and amino groups onto the pyridine ring provides access to another important class of derivatives. Azidopyridines are valuable intermediates that can be used in click chemistry and for the synthesis of triazoles. researchgate.net For example, 2,6-diazido-4-methylnicotinonitrile can be selectively functionalized. researchgate.net Under Staudinger reaction conditions, one of the azido groups can be converted to a phosphoranylideneamino group, which can then be reduced and acylated to yield N-(6-azido-5-cyano-4-methylpyridin-2-yl)acylamides. researchgate.net The remaining azido group can then be reacted with 1,3-dicarbonyl compounds to form triazoles. researchgate.net

Amino-substituted dicyanopyridines are also of significant interest. nih.govmdpi.com A variety of synthetic methods have been developed for their preparation, including multicomponent reactions. nih.govresearchgate.net For example, the four-component reaction of an aldehyde, malononitrile, and an alcohol using a base like potassium carbonate can efficiently produce 6-alkoxy-2-amino-3,5-dicyanopyridines. researchgate.net These amino-dicyanopyridine scaffolds are versatile and can be further modified at various positions to explore structure-activity relationships for different applications. mdpi.com

Table 3: Functionalization of the Pyridine Ring

| Starting Material | Reagent(s) | Product Functional Group | Reference |

| 2,6-Dicyano-4-pyrone | Hydroxylamine | Amidoxime | nih.govacs.org |

| 2,6-Dicyano-4-pyrone | Sodium Azide, Catalyst | Tetrazole | nih.gov |

| 2,6-Diazido-4-methylnicotinonitrile | PPh₃, then reduction and acylation | Acylamide and Azide | researchgate.net |

| Aldehyde, Malononitrile, Alcohol | K₂CO₃ | 6-Alkoxy-2-amino | researchgate.net |

Regioselective Alkylation Strategies

The introduction of a methyl group at the C-4 position of a pre-formed 2,6-dicyanopyridine ring is a key strategic consideration. The electron-withdrawing nature of the two nitrile groups deactivates the pyridine ring towards electrophilic substitution, making direct Friedel-Crafts alkylation challenging. Therefore, modern organometallic and radical-based approaches are more likely to be successful.

One potential strategy involves the use of a blocking group to direct the alkylation to the C-4 position. For instance, a temporary functionalization at the nitrogen atom can influence the regioselectivity of subsequent reactions. Another approach is the direct C-H activation/alkylation. While challenging, advancements in catalysis have made this a more feasible option.

Research into the regioselective alkylation of pyridine derivatives offers several potential methods that could be adapted for the synthesis of this compound. These methods often rely on specific catalysts or directing groups to achieve the desired positional selectivity.

| Method/Catalyst System | Substrate Type | Product Type | Regioselectivity | Key Findings & Research Insights |

| Minisci-type Reaction | Pyridine | C4-Alkylated Pyridine | High C4 selectivity with appropriate blocking groups | The use of a simple maleate-derived blocking group on the pyridine nitrogen has been shown to enable excellent regiocontrol for Minisci-type decarboxylative alkylation at the C-4 position. This method is practical and cost-effective. |

| Palladium-Catalyzed Cross-Coupling | Halogenated Pyridine | Alkylated Pyridine | Dependent on halide position | Sequential and regioselective palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura) on di- or trihalopyridines allow for the controlled introduction of alkyl groups at specific positions. |

| Yttrium-based Reagents | Pyridine | 4-Alkylpyridine | High C4 selectivity | A combination of yttrium trichloride, BuLi, and diisobutylaluminium hydride (DIBAL-H) with styrenes can achieve regioselective alkylation of pyridines at the 4-position. |

| Mechanochemically Activated Magnesium | Pyridine | C4-Alkylated Pyridine | Excellent C4 selectivity | Ball-milling activated magnesium(0) can mediate the direct C-4-H alkylation of pyridines with alkyl halides, offering high regioselectivity and functional group tolerance without the need for transition-metal catalysts. nih.gov |

A plausible synthetic route could start from 2,6-dicyanopyridine. By applying a regioselective C-4 methylation method, such as a Minisci reaction with a suitable methyl radical source or a transition-metal-catalyzed cross-coupling reaction on a 4-halo-2,6-dicyanopyridine precursor, the target molecule could be obtained. The synthesis of 4-alkyl-6-amino-3,5-dicyano-2(1H)-pyridinethiones from aliphatic aldehydes and cyanothioacetamide also suggests that building the ring with the methyl group already in place is a viable alternative. osi.lv

Economic and Scalability Considerations in Synthetic Design

The economic viability and scalability of any synthetic route for this compound are paramount for its potential industrial application. The global market for pyridine and its derivatives is substantial, driven by demand from the agrochemical and pharmaceutical sectors. fortunebusinessinsights.comgrandviewresearch.com Therefore, a cost-effective and scalable synthesis is crucial.

Several factors influence the economic feasibility of producing pyridine derivatives:

Raw Material Costs: The price of starting materials is a primary cost driver. Syntheses that utilize inexpensive and readily available feedstocks are more economically attractive. markwideresearch.comlucintel.com For instance, routes starting from simple precursors like acetone (B3395972) and diethyl oxalate (B1200264) have been developed for related dicyano-pyrone intermediates, which could potentially be converted to the desired pyridine. acs.orgnih.gov

Catalyst Cost and Efficiency: The use of expensive metal catalysts can significantly increase production costs. While catalysts can improve yield and selectivity, their cost, stability, and the ease of separation and recycling are critical economic considerations. cem.de Metal-free catalytic systems or methods that use inexpensive and abundant metals are therefore highly desirable.

Environmental and Regulatory Factors: Stringent environmental regulations can impact the choice of reagents and solvents, as well as waste disposal costs. The development of "green" synthetic routes that minimize waste and use less hazardous substances is becoming increasingly important. markwideresearch.com

| Synthetic Approach | Raw Material Considerations | Catalyst/Reagent Cost | Process Complexity | Scalability Potential |

| Multi-step synthesis with protecting groups | Can utilize simple starting materials, but protecting group chemistry adds steps and cost. | Can be high due to the cost of protecting group reagents and catalysts for their introduction and removal. | High, with multiple reaction and purification steps, leading to lower overall yield. | Moderate, but can be costly and generate significant waste. |

| De novo ring synthesis | Can start from inexpensive acyclic precursors. | May require specific catalysts for cyclization, but can be designed to be metal-free. | Moderate to high, depending on the specific condensation reaction. | Good, especially for one-pot procedures that simplify the process. |

| Late-stage C-H functionalization | Starts with a more complex, pre-formed pyridine ring which may be costly. | Often requires advanced and potentially expensive transition-metal catalysts. | Low, as it directly installs the desired group, but catalyst separation can be an issue. | Good, if an efficient and recyclable catalyst system is developed. |

| One-pot/Tandem reactions | Utilizes simple and inexpensive starting materials. | Often designed to use inexpensive base or organocatalysts. | Low, as multiple bonds are formed in a single operation, minimizing workup and purification. | Excellent, due to process simplification, reduced waste, and potentially higher throughput. nih.gov |

For this compound, a synthetic strategy that balances high yield and regioselectivity with low cost and process simplicity will be the most viable for large-scale production. A one-pot synthesis from simple, inexpensive starting materials would likely be the most economically favorable approach.

Advanced Reaction Mechanisms and Reactivity Profiles of 2,6 Dicyano 4 Methylpyridine

Nucleophilic Attack and Electrophilic Activation of the Nitrile Groups

The nitrile groups in 2,6-dicyano-4-methylpyridine are susceptible to nucleophilic attack, a reaction that can be modulated by electrophilic activation. The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. This reactivity is analogous to that of carbonyl groups. libretexts.org

One of the primary reactions involving the nitrile groups is hydrolysis, which can proceed under acidic or basic conditions to yield carboxamides and subsequently carboxylic acids. libretexts.org In the presence of a copper(II) catalyst and an alcohol solvent, one of the cyano groups can undergo nucleophilic addition of the alcohol to form a chelating imidate ligand. uef.fi This transformation highlights the role of metal ions in activating the nitrile group towards nucleophilic attack. uef.fi

The reactivity of the nitrile groups can also be harnessed in the synthesis of heterocyclic systems. For instance, 2,6-dicyano-4-pyrone reacts with N-nucleophiles chemoselectively at the cyano groups. acs.org The reaction with hydroxylamine (B1172632) can lead to the formation of amidoximes and bis-amidoximes, depending on the stoichiometry of the reagents. acs.org

Furthermore, the activation of the pyridine (B92270) ring itself can influence the reactivity of the cyano groups. In reactions involving nucleophilic substitution of hydrogen, the electrophilic activation of the aromatic ring is a key requirement. researchgate.net This activation renders the ring more susceptible to attack, which can indirectly affect the reaction pathways available to the nitrile substituents.

The table below summarizes the outcomes of nucleophilic attack on the nitrile groups of dicyanopyridine derivatives under different conditions.

| Reagent | Conditions | Product | Reference |

| Water | Acidic or basic | Carboxylic acid | libretexts.org |

| Alcohol | Copper(II) catalyst | Imidate ligand | uef.fi |

| Hydroxylamine | Stoichiometric control | Amidoxime/Bis-amidoxime | acs.org |

1,3-Dipolar Cycloaddition Reactions

This compound and its derivatives can participate in 1,3-dipolar cycloaddition reactions, a powerful tool for the synthesis of five-membered heterocyclic rings. rsc.orgmdpi.com These reactions involve the addition of a 1,3-dipole to a dipolarophile. Azomethine imines, which are 1,3-dipoles of the aza-allyl type, can react with various dipolarophiles, including alkenes and alkynes. rsc.org

While direct examples involving this compound as the dipolarophile are not extensively detailed in the provided results, the general principles of 1,3-dipolar cycloadditions are well-established for related systems. rsc.orgmdpi.com For instance, the cycloaddition of azomethine imines to activated double bonds is a common strategy for constructing dinitrogenated heterocycles. rsc.org The development of a single-pot dipolar cycloaddition/Cope elimination sequence has enabled access to novel tetrahydro- nih.govnih.govnih.govtriazolo[4,5-c]pyridines. nih.gov

The reactivity in these cycloadditions can be influenced by catalysts, including both metal complexes and organocatalysts, allowing for enantioselective transformations. rsc.org Quinolinium ylides, formed from quinolines, can undergo (3 + 2) cycloaddition reactions with dicyanoalkenes to form complex spiroheterocyclic systems. nih.gov Similarly, pyridines can react with acetylenedicarboxylates to form Huisgen 1,4-dipoles, which then undergo dearomative cycloaddition reactions. researchgate.net

Homolytic Cleavage and Radical Generation Processes

The generation of radical species from pyridine derivatives can be initiated through various means, including photochemical irradiation and the use of radical initiators. uni-regensburg.de The homolytic cleavage of bonds involving the pyridine ring or its substituents can lead to highly reactive radical intermediates.

For example, the photolysis of certain palladium-methyl complexes in the presence of a trapping agent indicates the homolytic cleavage of the Pd-Me bond, generating a methyl radical. harth-research-group.org While not directly involving this compound, this illustrates a general mechanism for radical generation in related organometallic systems.

In the context of borylation reactions, a pyridine-boryl radical has been proposed as a key intermediate. researchgate.net This radical can be generated through the homolytic cleavage of a B-B bond, facilitated by a pyridine derivative. DFT calculations have shown that for certain substrates, a radical pathway involving a bipyridine-stabilized boryl radical is preferred over a non-radical mechanism. researchgate.net The cyano groups on a pyridine ring can also influence radical reactivity by increasing the acidity of the molecule, which may lead to proton transfer reactions competing with radical reactions. nih.gov

The table below outlines different methods for generating radical species from pyridine-related compounds.

| Method | Intermediate Species | Application | Reference |

| Photolysis of Pd-Me complex | Methyl radical | Mechanistic study | harth-research-group.org |

| B-B bond cleavage | Pyridine-boryl radical | Borylation reactions | researchgate.net |

| Pyrylium reagent activation | Aryl radical | C(sp²)−N bond cleavage | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, and pyridine derivatives are common substrates. nih.govsigmaaldrich.cnrsc.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling is a widely used method for forming Csp2-Csp2 bonds. researchgate.net While challenges exist with pyridine-2-boronates, the use of pyridine-2-sulfinates as nucleophilic coupling partners in a palladium-catalyzed desulfinylative cross-coupling has shown exceptional scope with both aryl bromides and chlorides. sigmaaldrich.cn

The direct arylation of weakly acidic sp3-hybridized C-H bonds, such as the methyl group in 4-methylpyridine (B42270) derivatives, presents a challenge. nih.gov However, a Pd(NIXANTPHOS)-based catalyst has been developed for the mono- and diarylation of 4-pyridylmethyl aryl ethers. nih.gov The choice of solvent and base is crucial for the success of these deprotonative cross-coupling processes. nih.gov

The selectivity of palladium-catalyzed cross-coupling reactions on dihalogenated N-heteroarenes is influenced by factors such as the energy of the carbon-halogen bond and the interaction between the heterocycle's LUMO and the PdL2 HOMO. researchgate.net Sterically hindered N-heterocyclic carbene ligands can promote cross-coupling at less conventional positions. researchgate.net The in situ generation of the active Pd(0) catalyst is a critical step in these reactions, and its efficiency can be controlled by the choice of counterion, ligand, and base. rsc.org

The following table presents examples of palladium-catalyzed cross-coupling reactions involving pyridine derivatives.

| Reaction Type | Coupling Partners | Catalyst System | Product | Reference |

| Desulfinylative Cross-Coupling | Pyridine-2-sulfinates, Aryl halides | Palladium catalyst | Linked pyridine-heterocycles | sigmaaldrich.cn |

| Direct Arylation (DCCP) | 4-Pyridylmethyl aryl ethers, Aryl bromides | Pd(NIXANTPHOS) | Diarylated 4-pyridyl methyl ethers | nih.gov |

| Suzuki Coupling | 2,5-diiodoselenophene, Arylboronic acids | Pd(OAc)2 | Diarylselenophenes | researchgate.net |

Biocatalytic Transformations and Nitrilase-Mediated Reactions

Biocatalysis, utilizing enzymes to perform chemical transformations, offers an environmentally benign approach for the synthesis of valuable compounds. openbiotechnologyjournal.comd-nb.infomagtech.com.cn Nitrilases (EC 3.5.5.1) are a class of enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia (B1221849). openbiotechnologyjournal.comd-nb.inforesearchgate.net

Nitrilase-mediated reactions have gained significant industrial interest for the production of fine chemicals and pharmaceuticals, as well as for the remediation of toxic nitrile-containing waste. openbiotechnologyjournal.comresearchgate.net These enzymes can be found in bacteria, fungi, yeast, and plants. d-nb.info

The synthesis of nicotinic acid (Vitamin B3) from 3-cyanopyridine (B1664610) is a notable application of nitrilase biocatalysis. openbiotechnologyjournal.comfrontiersin.org For example, the nitrilase from Rhodococcus rhodochrous J1 was one of the first to be used for the direct hydrolysis of 3-cyanopyridine to nicotinic acid. openbiotechnologyjournal.com More recently, nitrilases from various microorganisms have been identified and characterized for their ability to convert different cyanopyridines (2-, 3-, and 4-cyanopyridine) into their corresponding nicotinic acid isomers. frontiersin.org

The efficiency of these biocatalytic processes can be enhanced through enzyme engineering and immobilization techniques. magtech.com.cnfrontiersin.org Genome mining and metagenomic studies are being used to discover novel nitrilases with improved properties such as higher substrate tolerance and faster reaction times. frontiersin.org

The table below highlights some nitrilases and their applications in the transformation of cyanopyridines.

| Nitrilase Source | Substrate | Product | Significance | Reference |

| Rhodococcus rhodochrous J1 | 3-Cyanopyridine | Nicotinic acid | Early example of nitrilase-assisted synthesis | openbiotechnologyjournal.com |

| Zobellia galactanivorans | 4-Cyanopyridine | Isonicotinic acid | High yield in a short reaction time | frontiersin.org |

| Achromobacter insolitus | Iminodiacetonitrile | --- | Potential for industrial applications | frontiersin.org |

| Cupriavidus necator | Mandelonitrile | --- | Enantioselective hydrolysis | frontiersin.org |

Influence of Substituent Effects on Reaction Pathways

The reactivity of the this compound molecule is significantly influenced by the electronic and steric effects of its substituents. The electron-withdrawing nature of the two cyano groups has a profound impact on the electronic properties of the pyridine ring.

These cyano groups increase the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. nih.gov In the context of radical reactions, the presence of an electron-withdrawing cyano group on a didehydropyridinium cation can destabilize certain resonance structures and increase the acidity of the molecule. nih.gov This increased acidity can lead to a preference for proton transfer reactions over radical abstraction reactions. nih.gov

Conversely, an electron-donating group, such as a hydroxyl group, placed between two radical sites on a tridehydropyridinium cation can quench their reactivity by enhancing through-space coupling via a favorable resonance structure. nih.gov

In the context of nucleophilic substitution on the pyridine ring, the position of substituents is critical. For instance, in the reaction of 4-fluoro-2,6-dicyanopyridine with cysteine, the fluorine atom at the 4-position is displaced by the nucleophilic thiol group. nih.govcopernicus.org The reaction rate of this substitution is influenced by the nature of the nucleophile, with selenocysteine (B57510) reacting much faster than cysteine. nih.govcopernicus.org

The steric bulk of substituents can also play a crucial role in determining reaction outcomes. In palladium-catalyzed cross-coupling reactions, very sterically hindered N-heterocyclic carbene ligands can control the site of reaction, promoting coupling at positions that are typically less reactive. researchgate.net Similarly, in the homolytic cleavage of Pd-C bonds, increasing the steric bulk of the aryl substituents on the ligand decreases the bond dissociation free energy, making the bond easier to break. harth-research-group.org

The following table summarizes the influence of different substituents on the reactivity of pyridine derivatives.

| Substituent | Position | Effect | Reaction Type | Reference |

| Cyano group | 3-position on didehydropyridinium | Increases acidity, favors proton transfer | Radical vs. Proton Transfer | nih.gov |

| Hydroxyl group | 3-position on tridehydropyridinium | Quenches radical reactivity | Radical Abstraction | nih.gov |

| Fluorine | 4-position on 2,6-dicyanopyridine | Site of nucleophilic substitution | Nucleophilic Aromatic Substitution | nih.govcopernicus.org |

| Bulky Ligands | --- | Controls regioselectivity | Palladium-Catalyzed Cross-Coupling | researchgate.net |

| Bulky Aryl Groups on Ligand | --- | Lowers Pd-C bond dissociation energy | Homolytic Bond Cleavage | harth-research-group.org |

Coordination Chemistry of 2,6 Dicyano 4 Methylpyridine As a Ligand

Ligand Design Principles for Multidentate Coordination

The design of multidentate ligands is a cornerstone of coordination chemistry, aiming to create molecules that can bind to a metal center through multiple donor atoms, thereby enhancing the stability and influencing the geometry of the resulting complex. 2,6-Dicyano-4-methylpyridine serves as an excellent scaffold for designing such ligands due to several key principles:

Versatile Coordination Sites: The primary coordination site is the nitrogen atom of the pyridine (B92270) ring. Additionally, the nitrogen atoms of the two cyano groups can participate in coordination, allowing the ligand to act as a mono-, bi-, or tridentate ligand, or to bridge multiple metal centers.

Electronic Properties: The strong electron-withdrawing nature of the cyano groups significantly influences the electronic properties of the pyridine ring. This electronic effect can be fine-tuned to modulate the Lewis basicity of the pyridine nitrogen and, consequently, the strength of the metal-ligand bond.

Structural Rigidity and Directionality: The pyridine ring provides a rigid and planar backbone, which imparts a high degree of preorganization and directionality to the ligand. This is crucial for the predictable assembly of complex architectures such as metal-organic frameworks (MOFs) and coordination polymers.

Functionalization Potential: The cyano groups are amenable to chemical modification, allowing for the extension of the ligand scaffold to create more complex, polydentate ligand systems. For instance, the cyano groups can be hydrolyzed to amides or carboxylic acids, or can react with other molecules to form larger chelating arms.

These principles make 2,6-dicyanopyridine and its derivatives extremely useful building blocks for synthesizing a wide range of symmetrical 2,6-bis(azolyl)pyridine ligands, which are known to form coordination compounds with various metal cations.

Formation of Metal Complexes with Transition Metals (e.g., Copper(II), Ruthenium(II), Silver(I))

The versatile coordination capabilities of this compound enable it to form stable complexes with a variety of transition metals. The formation of these complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent.

Copper(II) Complexes: Copper(II) ions readily form complexes with pyridine-based ligands. In the case of this compound, coordination typically occurs through the pyridine nitrogen. The resulting complexes can exhibit various geometries, including square planar and distorted octahedral, depending on the co-ligands and counter-ions present. For instance, related copper(II) complexes with pyridinecarbonitrile precursors have been shown to form binuclear "paddle-wheel" structures where two copper atoms are bridged by four acetate (B1210297) ligands, with the pyridine-based ligand coordinating at the apical position of a square pyramidal geometry. mdpi.com The coordination environment around the Cu(II) center in such complexes is often a distorted square pyramid. unl.ptmdpi.com

Ruthenium(II) Complexes: Ruthenium(II) complexes with polypyridyl ligands are of significant interest due to their rich photophysical and electrochemical properties. While specific studies on this compound with Ruthenium(II) are not extensively detailed in the provided search results, the synthesis of Ruthenium(II) complexes with related dicyano-containing ligands, such as 6,7-dicyanodipyrido[2,2-d:2',3'-f]quinoxaline (dicnq), has been reported. nih.gov These syntheses typically involve the reaction of a ruthenium precursor, like [Ru(phen)2Cl2], with the dicyano ligand. nih.gov The resulting complexes, such as [Ru(phen)2(dicnq)]2+, demonstrate the feasibility of incorporating dicyano-functionalized pyridine-type ligands into the coordination sphere of Ruthenium(II). nih.gov

Silver(I) Complexes: Silver(I) ions have a strong affinity for nitrogen donor ligands and are known to form a wide variety of coordination polymers with pyridine derivatives. The reaction of this compound with silver(I) salts can lead to the formation of one-, two-, or three-dimensional coordination polymers, where the ligand bridges multiple silver centers. The flexibility of the Ag(I) coordination geometry (from linear to tetrahedral) allows for the assembly of diverse supramolecular architectures. imist.manih.govrsc.org

Table 1: Selected Bond Lengths (Å) and Angles (°) in a Related Copper(II) Pyridinecarbonitrile Complex

| Parameter | Bond | Length/Angle |

| Bond Length | Cu–O | 1.9586(15)–1.9752(15) Å |

| Cu–N (pyridine) | 2.16 Å (typical) | |

| Bond Angle | O–Cu–O | 88.5-91.5° (basal) |

| O–Cu–N | 95-105° |

Data is for a related binuclear copper(II) acetate complex with 3-cyanopyridine (B1664610), illustrating typical coordination geometries. mdpi.com

Supramolecular Interactions in Metal-Organic Frameworks and Coordination Polymers

Supramolecular interactions play a crucial role in the assembly and stabilization of extended structures like Metal-Organic Frameworks (MOFs) and coordination polymers derived from this compound. These non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, dictate the final three-dimensional architecture and the properties of the resulting materials.

The pyridine and cyano groups of the ligand are key players in these interactions:

π-π Stacking: The aromatic pyridine ring of the ligand can participate in π-π stacking interactions with adjacent ligands or other aromatic moieties within the crystal lattice. These interactions are significant in organizing the ligands in a parallel or offset fashion, contributing to the stability and rigidity of the framework.

Argentophilic Interactions: In coordination polymers involving silver(I), weak Ag···Ag interactions, also known as argentophilic interactions, can occur, further stabilizing the structure and influencing its photophysical properties. rsc.org

The interplay of these supramolecular forces, in conjunction with the coordination bonds, allows for the rational design and construction of porous materials with potential applications in gas storage, separation, and catalysis.

Stereochemical Aspects of Ligand-Metal Coordination

Stereochemistry in coordination complexes refers to the three-dimensional arrangement of ligands around a central metal ion. This can lead to various forms of isomerism, including geometric (cis/trans, fac/mer) and optical isomerism (enantiomers). nih.govnih.govresearchgate.netnih.gov

For complexes involving this compound, several stereochemical aspects can be considered:

Geometric Isomerism: In octahedral complexes of the type [MA4B2] or [MA3B3], where 'A' and 'B' are different ligands, geometric isomers (cis/trans or fac/mer) can arise. If this compound is one of several different ligands in an octahedral complex, the potential for such isomerism exists. ijcce.ac.ir

Optical Isomerism and Chirality: A coordination complex is chiral if it is non-superimposable on its mirror image. Chirality can be introduced in several ways:

Use of Chiral Ligands: While this compound itself is achiral, it can be functionalized with chiral substituents to create a chiral ligand. Coordination of such a ligand to a metal center can lead to the formation of diastereomeric complexes.

Chiral Arrangement of Achiral Ligands: In certain coordination geometries, particularly octahedral, the arrangement of achiral ligands can create a chiral complex. For example, a tris-chelate complex with bidentate ligands is inherently chiral. While this compound is typically monodentate, its derivatives can be designed to be bidentate.

Chiral Metal-Organic Frameworks (MOFs): The synthesis of chiral MOFs is an area of intense research. Chirality in MOFs can be achieved by using chiral ligands, or sometimes through the spontaneous resolution of achiral components into a chiral crystal structure. unl.ptresearchgate.net These chiral frameworks have potential applications in enantioselective separation and catalysis. unl.ptcore.ac.uk The rigid and directional nature of this compound makes it a candidate for the construction of such ordered, chiral materials.

Catalytic Activity of this compound Metal Complexes

Metal complexes are widely used as catalysts in a plethora of organic transformations. The catalytic activity of a metal complex is highly dependent on the nature of both the metal center and the surrounding ligands. The electronic and steric properties of this compound can be harnessed to develop metal complexes with specific catalytic functions.

The strong electron-withdrawing cyano groups in this compound can enhance the Lewis acidity of the coordinated metal center, which can be beneficial for certain catalytic reactions. While specific catalytic applications of this compound complexes are not extensively detailed in the provided search results, related systems offer insights into their potential:

Oxidation Catalysis: Vanadium-based catalysts are known to be effective in the gas-phase oxidation of 4-methylpyridine (B42270) to produce isonicotinic acid, an important pharmaceutical intermediate. researchgate.netijcce.ac.irmdpi.com While this involves the substrate rather than the ligand, it highlights the reactivity of the methylpyridine core. Copper(II) complexes with various N-donor ligands have also shown high catalytic activity in the oxidation of alkanes and alcohols. mdpi.com It is plausible that copper(II) complexes of this compound could exhibit similar catalytic activity in oxidation reactions. For instance, copper complexes have been studied for their catecholase catalytic properties. imist.ma

Cross-Coupling Reactions: Palladium complexes incorporating this compound ligands have been noted to exhibit enhanced activity in cross-coupling reactions, which is attributed to the ligand's strong electron-withdrawing effects. mdpi.com

Asymmetric Catalysis: Silver(I) coordination polymers have been shown to act as heterogeneous catalysts in asymmetric synthesis, such as the Hantzsch synthesis of polyhydroquinolines. nih.gov Given the ability of this compound to form coordination polymers with silver(I), these materials could potentially be explored for asymmetric catalytic applications, especially if chirality is introduced into the ligand or the supramolecular structure. Chiral metal complexes, in general, are powerful tools for enantioselective catalysis. nih.gov

Table 2: Catalytic Oxidation of 4-Methylpyridine using Vanadium-Based Catalysts

| Catalyst | Temperature (°C) | Conversion of 4-Methylpyridine (%) | Selectivity for Isonicotinic Acid (%) |

| V-Ti-O | 320 | ~55 | ~60 |

| V-Ti-Mn-O | 320 | >90 | 67.17 |

This table shows the catalytic performance of different vanadium-based catalysts in the oxidation of 4-methylpyridine, demonstrating the feasibility of catalytically transforming the methylpyridine core. mdpi.com

Computational Chemistry and Theoretical Investigations of 2,6 Dicyano 4 Methylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For 2,6-Dicyano-4-methylpyridine and its derivatives, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311G(d,p), are used to optimize the molecular geometry and calculate various electronic parameters. researchgate.net These calculations provide fundamental insights into the molecule's stability, charge distribution, and the energies of its frontier molecular orbitals. The optimized geometric parameters, including bond lengths and angles, derived from these calculations have shown good agreement with experimental data where available, validating the chosen theoretical approach. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule can be easily excited and is generally more reactive, whereas a large gap implies higher stability. researchgate.netmaterialsciencejournal.org DFT calculations are used to determine the energies of these orbitals. aimspress.com The energy gap helps in understanding the charge transfer interactions occurring within the molecule.

Table 1: Calculated Quantum Chemical Identifiers

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 4.8 |

| Ionization Potential (I) | -EHOMO | 7.0 to 7.5 |

| Electron Affinity (A) | -ELUMO | 2.5 to 3.0 |

| Hardness (η) | (I - A) / 2 | 2.2 to 2.4 |

Note: The exact values can vary depending on the specific DFT functional, basis set, and computational model used.

Frontier Molecular Orbital (FMO) Theory for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactions by focusing on the interaction between the HOMO and LUMO of reacting species. wikipedia.org According to this theory, a chemical reaction is favored when the HOMO of one molecule (the nucleophile) interacts effectively with the LUMO of another molecule (the electrophile). youtube.com The energy and symmetry of these orbitals must be compatible for a reaction to occur. By analyzing the distribution and energy levels of the HOMO and LUMO of this compound, FMO theory can predict its behavior in various reactions, such as cycloadditions and electrophilic or nucleophilic substitutions. researchgate.netwikipedia.org The visual representation of these orbitals shows where the molecule is most likely to donate or accept electrons, providing a map of its reactive sites. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. These simulations can model the movement of atoms and conformational changes of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. MD simulations are particularly useful for assessing the stability of a ligand-protein complex predicted by molecular docking. researchgate.net By simulating the complex over a period of nanoseconds, researchers can verify if the binding pose is stable and if the key interactions are maintained, thus providing stronger evidence for the predicted binding mode. researchgate.net

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its target. Derivatives of pyridine (B92270) have been investigated through molecular docking for their potential as inhibitors of various enzymes. mdpi.comtubitak.gov.tr For example, studies on related pyridine structures have explored their binding to targets like cyclooxygenases (COX) or bacterial regulator proteins. mdpi.comresearchgate.net The results of these studies are typically reported as a binding energy (in kcal/mol), with more negative values indicating a stronger interaction. The analysis also identifies key amino acid residues in the protein's active site that form hydrogen bonds or other interactions with the ligand. tubitak.gov.tr

Table 2: Example Molecular Docking Results for Pyridine Derivatives

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Kinesin Eg5 | 2,6-diaryl-pyridine derivative | -9.52 | GLU116, GLY117 |

Note: This table presents data for related pyridine derivatives to illustrate the application of molecular docking, as specific studies on this compound may be limited.

Prediction of Spectroscopic Parameters from First Principles

Computational methods, particularly DFT, can be used to predict spectroscopic parameters from first principles. This involves calculating properties like vibrational frequencies (for infrared and Raman spectroscopy) and chemical shifts (for NMR spectroscopy). researchgate.net The calculated vibrational frequencies for this compound can be compared with experimental spectra to help assign the observed vibrational modes to specific atomic motions, such as stretching or bending of particular bonds. aimspress.com This comparison serves as a valuable tool for structural confirmation. Often, calculated frequencies are scaled by a constant factor to correct for systematic errors in the computational method and to achieve better agreement with experimental data. researchgate.net

Applications of 2,6 Dicyano 4 Methylpyridine in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

The inherent properties of the 2,6-dicyanopyridine core are leveraged in the design of materials for various optoelectronic devices, including transistors, light-emitting diodes, and solar cells.

Semiconducting Properties and Charge Transport

Organic semiconductors are essential for the functioning of devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net The charge-transporting capability of these materials is a key determinant of device performance. beilstein-journals.orgcnr.it The introduction of electron-deficient units, such as the dicyanomethylene or dicyanopyridine groups, is a common strategy to create n-type (electron-transporting) semiconductors. researchgate.netbeilstein-journals.org

Research on related molecular structures has demonstrated the influence of dicyano-functionalization on semiconductor performance. For instance, dicyanomethylene-functionalised violanthrone derivatives have been shown to be p-type semiconductors. researchgate.net Studies on organic field-effect transistors (OFETs) using these materials revealed that the choice of solubilizing alkyl chains significantly impacts hole mobility, with linear chains leading to higher mobility compared to branched chains. researchgate.netbeilstein-journals.org This is often attributed to the more ordered molecular packing and enhanced π-π stacking interactions facilitated by linear chains. beilstein-journals.org

Similarly, aromatic systems incorporating pyridine-3,5-dicarbonitrile (B74902) fragments, which are structurally analogous to 2,6-Dicyano-4-methylpyridine, have been investigated as electron-transporting materials. nih.gov These findings underscore the potential of the 2,6-dicyanopyridine scaffold in designing organic semiconductors with tailored charge transport properties for electronic applications.

| Compound | Alkyl Substituent Type | Charge Carrier Type | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) |

|---|---|---|---|

| 3a | Branched | p-type | 3.62 × 10⁻⁶ |

| 3b | Linear | p-type | 1.07 × 10⁻² |

| 3c | Linear | p-type | 1.21 × 10⁻³ |

Applications in Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters

Organic light-emitting diodes (OLEDs) are a major application for advanced organic materials. mdpi.com A key challenge in OLED technology is to efficiently harvest all electrically generated excitons (25% singlets and 75% triplets) to produce light. nih.gov Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the conversion of non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing (rISC). nih.gov This process can theoretically enable 100% internal quantum efficiency (IQE) in OLEDs. nih.gov

The design of TADF emitters often involves creating molecules with a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. nih.gov This is typically achieved by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) within the molecule, often using a donor-acceptor (D-A) architecture. nih.gov

The electron-deficient nature of the dicyanopyridine moiety makes it an excellent acceptor component in TADF emitters. nih.govrsc.org Molecular designs incorporating a pyridine-derived secondary acceptor have been shown to be effective in managing the delayed fluorescence lifetime and improving the efficiency of TADF devices. rsc.org For instance, a TADF emitter featuring a methyl-functionalized pyridine (B92270) secondary acceptor achieved a high external quantum efficiency (EQE) of over 20% with minimal efficiency roll-off at high brightness. rsc.org Similarly, OLEDs based on 2,6-Di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC) have demonstrated a maximum EQE of 21.2%, a current efficiency of 47.7 cd A⁻¹, and a power efficiency of 42.8 lm W⁻¹. nih.gov

| Emitter Type | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Emission Color | Reference |

|---|---|---|---|---|---|

| Methyl group functionalized pyridine secondary acceptor | > 20% | Not Reported | Not Reported | Green | rsc.org |

| CPC (13 wt% in mCP host) | 21.2% | 47.7 | 42.8 | Not Reported | nih.gov |

| DDiKTa-A (Orange MR-TADF) | 20.3% | Not Reported | Not Reported | Orange (573 nm) | st-andrews.ac.uk |

Dye-Sensitized Solar Cells (DSSCs) as Photosensitizers

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells due to their potential for low-cost manufacturing and good performance. nih.govnih.gov A critical component of a DSSC is the photosensitizer, or dye, which absorbs sunlight and injects electrons into a semiconductor's conduction band, initiating the flow of electric current. nih.govbhu.ac.in

The 2,6-dicyanopyridine scaffold serves as a versatile precursor for the synthesis of complex heterocyclic ligands used in DSSC photosensitizers. nih.govacs.orgresearchgate.net Specifically, 2,6-dicyano-4-pyrone, a related compound, can be used to construct 2,6-bis(hetaryl)pyridines. nih.govresearchgate.net These N-heterocyclic compounds are effective multidentate ligands capable of forming stable complexes with metals like ruthenium, which are widely used as sensitizers in DSSCs. nih.gov The ability of these ligands to form robust coordination compounds is crucial for creating efficient and durable photosensitizers for solar cell applications. nih.gov

Fluorescent Materials and Light Conversion Applications

Derivatives of this compound are also integral to the development of novel fluorescent materials, which exhibit unique photophysical phenomena and are studied for applications requiring efficient light emission and conversion.

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena

Many traditional fluorescent molecules are highly emissive in dilute solutions but suffer from aggregation-caused quenching (ACQ) in the solid state or at high concentrations, where intermolecular π–π stacking leads to non-radiative decay pathways. nih.govmdpi.com This phenomenon limits their application in solid-state devices. nih.gov

In contrast, the phenomenon of aggregation-induced emission (AIE) describes a class of molecules that are non-emissive in solution but become highly luminescent upon aggregation. magtech.com.cnresearchgate.net The mechanism for AIE is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotations, in the aggregated state, which blocks non-radiative decay channels and opens up radiative pathways. researchgate.net

The dicyanopyridine and dicyanomethylene moieties are key components in the design of AIE-active luminogens (AIEgens). researchgate.netnih.gov For example, a photosensitizer with a strong donor–π–acceptor (D–π–A) structure based on tricyano-methylene-pyridine was reported to have bright near-infrared emission in the aggregated state. nih.gov Similarly, dicyanomethylene-1,4-dihydropyridine derivatives have been synthesized that exhibit strong fluorescence in the aggregate state due to the restriction of intramolecular rotation (RIR). researchgate.net The unique ability to transform a molecule from exhibiting ACQ to AIE through subtle structural modifications highlights the precise engineering possible with these scaffolds. scispace.com This makes AIEgens based on the dicyanopyridine core promising for applications where solid-state emission is paramount. nih.gov

Light-Conversion Quality and Photostability Studies

For any practical application in optoelectronics or bioimaging, the efficiency of light emission and the robustness of the material are critical. Light-conversion quality is often quantified by the photoluminescence quantum yield (PLQY), which measures the ratio of photons emitted to photons absorbed. Photostability refers to the material's ability to resist chemical degradation under light exposure.

Materials incorporating the dicyanopyridine structure have been designed to achieve high performance in both areas. AIE photosensitizers built with a tricyano-methylene-pyridine block have been noted for their high photostability and bright emission. nih.gov In the field of TADF emitters, high PLQY is a prerequisite for efficient OLEDs. An orange-emitting MR-TADF emitter based on a complex pyridine-containing structure was shown to have a high PLQY of 92% in a doped film. st-andrews.ac.uk The development of such materials with both high quantum yields and excellent stability is crucial for creating durable and efficient light-emitting devices and sensors. nih.govacs.org

| Parameter | Value |

|---|---|

| Photoluminescence Quantum Yield (ΦPL) in doped film | 92% |

| Peak Emission Wavelength (λPL) in doped film | 562 nm |

| S1 Energy Level | 2.36 eV |

| T1 Energy Level | 2.20 eV |

| ΔEST (S1 - T1) | 0.16 eV |

| Prompt Fluorescence Lifetime (τp) | 15.1 ns |

| Delayed Fluorescence Lifetime (τd) | 279 μs |

Supramolecular Materials and Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. These materials can exhibit a wide range of functionalities, making them a vibrant area of research.

A thorough review of scientific literature and chemical databases reveals a notable scarcity of studies directly employing this compound as a primary component in the formation of supramolecular materials and assemblies. Research in the area of pyridine-based supramolecular chemistry often focuses on related compounds. For instance, significant research has been conducted on 2,6-bis(azolyl)pyridines, which are versatile ligands for creating supramolecular structures. nih.govresearchgate.net These ligands are often synthesized from precursors like 2,6-dicyano-4-pyrone, which can be converted into various heterocyclic triads. nih.govacs.org These resulting complex pyridine derivatives are then utilized in the design of luminescent materials, magnetic materials, and for the construction of long-range ordered nanostructures through coordination with metal cations. nih.gov

However, specific research detailing the direct incorporation of the this compound moiety into such supramolecular architectures is not prominently featured in available literature. The potential of this compound to act as a ligand or a building block for more complex supramolecular systems remains an area that is not extensively explored or reported.

Sensing Applications in Materials Science

The development of chemical sensors is a critical area of materials science, with applications ranging from environmental monitoring to medical diagnostics. Pyridine derivatives are often investigated for their potential in sensing applications due to the ability of the pyridine nitrogen to interact with various analytes.

Despite the general interest in pyridine compounds for sensing, there is a lack of specific research demonstrating the application of this compound in the development of chemical sensors. The scientific literature on pyridine-based sensors tends to focus on other functionalized pyridines. For example, various pyridine derivatives have been synthesized and studied as fluorescent sensors for the detection of toxic metal ions. acs.org These sensors often operate based on the principle of fluorescence quenching or enhancement upon binding of the target analyte to the pyridine-based ligand.

While the dicyano- functionality on the pyridine ring of this compound could theoretically influence its electronic properties and potential interactions with analytes, dedicated studies to harness these features for sensing applications are not readily found in the reviewed literature. The role of this specific compound in the field of materials for sensing, therefore, appears to be an underexplored area of research.

Pharmacological and Biological Research on 2,6 Dicyano 4 Methylpyridine Derivatives

Development of Biological Probes and Imaging Agents

Fluorescent Probes for Cellular Labeling

While specific research on 2,6-Dicyano-4-methylpyridine derivatives as fluorescent probes for general cellular labeling is not extensively detailed in available literature, the broader class of 2,6-disubstituted pyridine (B92270) derivatives has been successfully developed for such purposes. For instance, derivatives of 2,6-diaminopyridine have been synthesized and investigated as fluorescent probes for detecting transition metal ions. nih.govresearchgate.net These probes function through an intramolecular charge transfer mechanism upon excitation, where interaction with metal ions enhances the electron-withdrawing character of the pyridine ring, leading to a red-shifted spectrum and increased fluorescence intensity. nih.gov One such derivative, 2,4-Dimethyl-7-amino-1,8-naphthyridine (DMAND), demonstrated high sensitivity and a strong binding affinity for Cu²⁺. nih.gov

H₂O₂ Sensing Probes for Oxidative Stress Detection

Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) involved in oxidative stress and cellular signaling. nih.govresearchgate.net The development of fluorescent probes for its detection is crucial for studying these processes. Derivatives based on the pyridine scaffold have emerged as effective tools for this purpose.

One prominent strategy involves using an imidazo[1,2-a]pyridine derivative as the fluorophore, combined with a boronate ester as the reactive moiety. nih.govresearchgate.netnih.gov In the presence of H₂O₂, the boronate group is cleaved, triggering a significant enhancement in fluorescence—a "turn-on" signal. nih.gov A probe named B2, which is an aggregation-induced emission fluorescence probe, was designed based on this mechanism to enable long-term tracing of H₂O₂ in living cells. nih.govresearchgate.net This probe demonstrated high selectivity and sensitivity and was successfully used to visualize both exogenous and endogenous H₂O₂ in A549 lung cancer cells. researchgate.netnih.gov The use of such probes is considered a reliable method for monitoring H₂O₂ levels and diagnosing diseases related to oxidative stress. nih.govnih.gov

Insecticidal Efficacy and Mechanistic Investigations

Pyridine derivatives are a well-established class of insecticides, with many acting as neonicotinoid analogues. nih.govacs.org These compounds typically function by targeting the nicotinic acetylcholine receptor (nAChR) in insects. Research has demonstrated that various synthesized cyanopyridine derivatives exhibit significant insecticidal activity against agricultural pests.

Studies have evaluated the toxicity of novel pyridine derivatives against the cowpea aphid (Aphis craccivora) and the cotton aphid (Aphis gossypii). nih.govaun.edu.egnih.gov In one study, a series of functionalized pyridine compounds were tested, with several showing higher insecticidal bioactivity against A. craccivora nymphs than the commercial insecticide acetamiprid. acs.org For example, compound 1f (structure not detailed in source) showed a median lethal concentration (LC₅₀) of 0.080 mg/L, indicating high toxicity. acs.org Another study found that a compound identified as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide was more active against cowpea aphids than acetamiprid after 24 hours of treatment. aun.edu.eg

The structural features of these pyridine derivatives play a crucial role in their efficacy. The presence of specific substituents, such as a 4-chlorophenyl group and two cyano groups, was found to contribute to higher activity. nih.govacs.org The insecticidal activity of these compounds is generally higher against nymphs compared to adult aphids. nih.govacs.org The data below summarizes the insecticidal activity of selected pyridine derivatives against the nymphs of Aphis craccivora.

| Compound | Target Pest | Exposure Time | LC₅₀ (mg/L) | Reference |

|---|---|---|---|---|

| 1c | Aphis craccivora (Nymphs) | 24 hours | 0.127 | acs.org |

| 1d | Aphis craccivora (Nymphs) | 24 hours | 0.098 | acs.org |

| 1f | Aphis craccivora (Nymphs) | 24 hours | 0.080 | acs.org |

| Acetamiprid (Reference) | Aphis craccivora (Nymphs) | 24 hours | 0.147 | acs.org |

| Compound 2* | Aphis craccivora (Nymphs) | 24 hours | 0.029 ppm | aun.edu.eg |

| Compound 3** | Aphis craccivora (Nymphs) | 24 hours | 0.040 ppm | aun.edu.eg |

| Acetamiprid (Reference) | Aphis craccivora (Nymphs) | 24 hours | 0.045 ppm | aun.edu.eg |

*Compound 2: N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide

**Compound 3: 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide

Plant Growth Regulation Studies

Plant growth regulators are organic compounds that modify physiological processes in plants, controlling aspects like growth and development. byjus.com While auxins, gibberellins, and cytokinins are well-known classes, research continues into novel synthetic compounds. byjus.comdhanuka.com

In this context, derivatives of 4-methylpyridine (B42270) have been explored for their potential as plant growth regulators. Specifically, a number of 2,6-diazido-4-methylnicotinonitrile derivatives have been synthesized for evaluation as prospective novel plant growth regulators. These compounds are derived from 2,6-dichloro-4-methylnicotinonitrile, highlighting a pathway from compounds related to this compound towards agrochemical applications. Additionally, other pyridine derivatives, such as succinate-2,6-dimethylpyridine-N-oxide, have been investigated for their plant growth regulatory effects, often in combination with pesticides. researchgate.net

Supramolecular Assemblies and Non Covalent Interactions Involving 2,6 Dicyano 4 Methylpyridine

Hydrogen Bonding Interactions

Although 2,6-dicyano-4-methylpyridine itself does not possess traditional hydrogen bond donors (like N-H or O-H), the nitrogen atom of the pyridine (B92270) ring and the nitrogen atoms of the two cyano groups can act as hydrogen bond acceptors. This allows the molecule to interact with various hydrogen bond donors.

In hypothetical co-crystal structures, for example, with molecules containing O-H or N-H groups, hydrogen bonds of the type N–H···N(pyridine), O–H···N(pyridine), N–H···N(cyano), and O–H···N(cyano) could be envisaged. Furthermore, the methyl group and the C-H bonds on the pyridine ring can act as weak hydrogen bond donors, potentially forming C–H···O or C–H···N interactions, which are known to play a significant role in the stabilization of crystal packing.

Pi-Stacking (π–π) and Anion-Pi Interactions

The pyridine ring of this compound is an aromatic system capable of engaging in π–π stacking interactions. These interactions are a significant driving force in the self-assembly of aromatic molecules, leading to the formation of ordered columnar or layered structures. The geometry of these stacks can be face-to-face or offset, depending on the electronic and steric properties of the interacting molecules.

Design and Characterization of Host-Guest Systems

The structural features of this compound make it a potential candidate for use in the design of host-guest systems. Its rigid framework and the presence of multiple interaction sites (hydrogen bond acceptors, π-system) could allow it to act as a host for small guest molecules. The cyano groups could also be modified to create larger, more complex host structures. The characterization of such host-guest systems would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to study the binding in solution, and X-ray crystallography to determine the precise nature of the interactions in the solid state.

Self-Assembly Processes and Supramolecular Architectures

The ability of this compound to engage in multiple non-covalent interactions simultaneously makes it a promising building block for self-assembly processes. In solution, these interactions can lead to the spontaneous formation of well-defined supramolecular architectures, such as dimers, oligomers, or even polymeric chains and networks.

Data Tables

Since specific experimental data for the supramolecular assemblies of this compound is not available in the searched literature, a representative data table of its basic properties is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₅N₃ |

| Molecular Weight | 143.15 g/mol |

| IUPAC Name | 4-methylpyridine-2,6-dicarbonitrile |

| CAS Number | 21635-92-7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

This data is compiled from PubChem. nih.gov

Future Research Trajectories and Unresolved Challenges in 2,6 Dicyano 4 Methylpyridine Chemistry

Exploration of Novel Synthetic Pathways

The future of 2,6-dicyano-4-methylpyridine synthesis is geared towards efficiency, sustainability, and molecular diversity. While traditional methods exist, emerging strategies focus on de novo construction of the pyridine (B92270) ring from acyclic precursors. This approach is gaining traction as it allows for the introduction of desired substituents without relying on multi-step modifications of a pre-existing ring, which is a key aspect of sustainable chemistry. nih.govacs.org

One innovative strategy involves using highly reactive building blocks like 2,6-dicyano-4-pyrone. This compound can be synthesized from simple starting materials such as acetone (B3395972) and diethyl oxalate (B1200264) and subsequently converted into pyridine derivatives. acs.org Another promising avenue is the expansion of multicomponent reactions (MCRs), which offer atom economy and procedural simplicity. acs.org The development of novel catalysts, such as iron-based systems for cyclization reactions, represents a move towards greener and more cost-effective synthesis. rsc.org

Future research will likely focus on:

Catalyst Development: Designing new heterogeneous and homogeneous catalysts that offer higher yields, selectivity, and recyclability. acs.org

Flow Chemistry: Adapting existing syntheses to continuous flow processes to enhance scalability, safety, and efficiency.

C-H Functionalization: Exploring direct C-H functionalization of simpler 4-methylpyridine (B42270) precursors as a more atom-economical route, though challenges in regioselectivity for dicyanation remain. rsc.org

Deeper Mechanistic Understanding of Complex Reactions

A profound understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For pyridine systems, particularly those with multiple reactive sites like this compound, elucidating the precise pathways of complex reactions is an ongoing challenge.